5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol
Description
Chemical Structure: 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol (CAS: 924868-98-4) is a thiazole derivative featuring a hydroxyl group at position 4, a phenyl group at position 5, and a 3-(trifluoromethyl)phenyl substituent at position 2 (Figure 1). Its molecular formula is C₁₆H₁₀F₃NOS, with a molecular weight of 321.07 g/mol (calculated).
Properties
IUPAC Name |
5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS/c17-16(18,19)12-8-4-7-11(9-12)15-20-14(21)13(22-15)10-5-2-1-3-6-10/h1-9,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASXEFAKRSPYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC(=CC=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiourea and phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as halogens, nitro groups; in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, or other substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The thiazole ring system, particularly in compounds like 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, is known for its diverse biological activities. Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating promising results:
- Anticancer Activity : Various studies have indicated that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds derived from thiazole have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against human lung adenocarcinoma and glioblastoma cells .
- Mechanism of Action : The mechanism often involves the disruption of cellular signaling pathways that are crucial for cancer cell survival. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cellular membranes and exert its effects .
Biological Research
This compound has been utilized in various biological assays:
- Proteomics Research : This compound is marketed as a specialty product for proteomics research, where it may be used to study protein interactions and functions .
- Enzyme Inhibition Studies : It has been suggested that thiazole derivatives can serve as inhibitors for specific enzymes involved in metabolic pathways. This application is crucial for developing therapeutic agents targeting metabolic disorders.
Material Science
The unique properties of thiazole compounds make them suitable for applications in material science:
- Organic Electronics : Thiazole-containing materials are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their electronic properties and stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, disrupting cellular signaling and proliferation. The trifluoromethyl group enhances its binding affinity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogs:
Electronic and Physicochemical Properties
- Trifluoromethyl Positioning: The 3-CF₃ group in the target compound creates a meta-substituted aromatic ring, leading to distinct electronic effects compared to 4-CF₃ analogs (e.g., D8 ). 4-CF₃ derivatives (e.g., ) may exhibit stronger electron-withdrawing effects due to para-directing properties, influencing reactivity in substitution reactions.
- Hydroxyl vs. Amide/Methanol Groups: The 4-hydroxyl group in the target compound enhances hydrogen-bonding capability, improving aqueous solubility compared to amide (D8 ) or methanol-containing analogs (). Methoxy groups (e.g., ) increase lipophilicity, which could enhance membrane permeability in biological systems.
Biological Activity
5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of 323.32 g/mol. The structure features a thiazole ring substituted with phenyl and trifluoromethyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 323.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. For instance, a study demonstrated that thiazole derivatives could inhibit the growth of both replicating and non-replicating forms of Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .
Case Studies and Research Findings
Case Study 1: Antimycobacterial Activity
A study published in the Journal of Medicinal Chemistry explored a series of thiazole derivatives for their ability to inhibit Mycobacterium tuberculosis. Among these, this compound showed promising results with minimal inhibitory concentrations (MICs) below 0.5 mM against resistant strains .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focused on structure-activity relationships, it was found that the incorporation of the trifluoromethyl group significantly increased the potency of thiazole derivatives against various pathogens. The study concluded that modifications at the phenyl ring could further enhance biological activity by optimizing interactions with target enzymes involved in bacterial metabolism .
Q & A
Q. What are the recommended synthetic routes for 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of substituted phenyl thioamides with α-haloketones or through Suzuki-Miyaura cross-coupling to introduce the trifluoromethylphenyl group. Key optimization parameters include:
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions, as these are effective for aryl halide intermediates .
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while toluene is preferred for high-temperature cyclization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity >95% .
Q. How can the structure and purity of this compound be validated experimentally?
A multi-technique approach is recommended:
- NMR spectroscopy : Compare experimental and NMR chemical shifts with predicted values (e.g., using ACD/Labs or MestReNova) to confirm substitution patterns .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]⁺) .
- Elemental analysis : Match calculated and observed C, H, N, S, and F percentages within ±0.3% .
Q. What are the solubility properties of this compound in common laboratory solvents?
Preliminary solubility studies indicate:
- High solubility : DMSO, DMF (>50 mg/mL at 25°C).
- Moderate solubility : Dichloromethane, acetone (10–20 mg/mL).
- Low solubility : Water, hexane (<1 mg/mL).
Note: Solubility can be enhanced via co-solvent systems (e.g., DMSO:water 1:1) for biological assays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : SHELXL-2018/6 software refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., O–H···N interactions in thiazole rings) .
- Disorder handling : Apply PART instructions in SHELXL for disordered trifluoromethyl groups .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
A systematic SAR approach involves:
- Substituent variation : Replace the phenyl or trifluoromethyl groups with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to assess electronic effects on bioactivity .
- Biological assays : Test derivatives against target enzymes (e.g., COX-2, EGFR) using fluorescence polarization or SPR to quantify binding affinities .
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding poses, with energy minimization (AMBER force field) to validate interactions .
Q. How does the compound’s stability under physiological conditions impact its pharmacological evaluation?
Stability studies should include:
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hrs, followed by HPLC-UV analysis .
- Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation (LC-MS/MS detection) .
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via TLC or NMR .
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
- HPLC-DAD/ELS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient (LOD: 0.1% w/w) .
- GC-MS : Detect volatile byproducts (e.g., unreacted α-haloketones) with a DB-5MS column .
- ICP-OES : Quantify residual metal catalysts (e.g., Pd < 10 ppm) .
Methodological Notes
- Contradictions in evidence : While emphasizes Pd-based coupling for synthesis, suggests alternative catalytic systems (e.g., CuI/ligands) for halogenated intermediates. Researchers should compare yields and scalability.
- Critical parameters : For crystallography, low-temperature data collection () reduces thermal noise but may obscure conformational flexibility observed in solution-phase NMR ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
